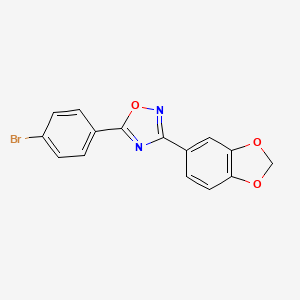![molecular formula C17H31N3O2 B5374120 N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide](/img/structure/B5374120.png)
N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide is a chemical compound that belongs to the class of diazepanes. It is commonly referred to as CNOB or Ro 15-4513. This compound is widely used in scientific research to study the mechanism of action of benzodiazepines.
Mécanisme D'action
N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. It binds to the benzodiazepine site on the receptor and prevents the binding of benzodiazepine agonists. This results in a reduction in the activity of the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the sedative and anxiolytic effects of benzodiazepines. This compound has also been shown to reduce the effects of alcohol on the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows for the specific investigation of the role of the benzodiazepine site in mediating the effects of benzodiazepines and alcohol on the receptor.
One limitation of using this compound is its relatively low potency compared to other benzodiazepine antagonists. This may require higher concentrations of the compound to be used in experiments.
Orientations Futures
There are several future directions for research involving N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide. One area of research is the investigation of the role of the benzodiazepine site in mediating the effects of other drugs on the GABA-A receptor.
Another area of research is the development of more potent benzodiazepine antagonists that can be used in lower concentrations in experiments. This would allow for more efficient and cost-effective research.
Overall, this compound is a valuable compound for scientific research into the mechanism of action of benzodiazepines. Its selectivity for the benzodiazepine site on the GABA-A receptor allows for specific investigation of the role of this site in mediating the effects of benzodiazepines and alcohol on the receptor.
Méthodes De Synthèse
The synthesis of N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide involves the reaction between 4-cyclohexyl-1,4-diazepan-1-amine and ethyl 4-chloroacetoacetate in the presence of a base. The resulting intermediate is then hydrolyzed to obtain the final product.
Applications De Recherche Scientifique
N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide is widely used in scientific research to study the mechanism of action of benzodiazepines. It is used as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This compound is also used to investigate the role of the benzodiazepine site in mediating the effects of alcohol on the GABA-A receptor.
Propriétés
IUPAC Name |
N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-15(21)18-10-5-9-17(22)20-12-6-11-19(13-14-20)16-7-3-2-4-8-16/h16H,2-14H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDPIAQXXQTOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)N1CCCN(CC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![N-(3-chloro-4-fluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5374050.png)

![3-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374069.png)
![3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5374079.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)


![(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5374104.png)

![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol](/img/structure/B5374117.png)